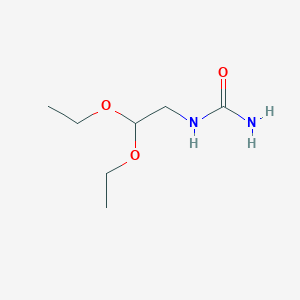
Urea, (2,2-diethoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (2,2-diethoxyethyl)-, also known as DEEU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a molecular weight of 160.23 g/mol. DEEU has been used in a variety of applications, including as a solvent, a reagent, and a catalyst in organic synthesis. In
Mécanisme D'action
The mechanism of action of Urea, (2,2-diethoxyethyl)- is not well understood. However, it is believed that Urea, (2,2-diethoxyethyl)- acts as a Lewis base, which means that it can donate a pair of electrons to a Lewis acid. This property makes Urea, (2,2-diethoxyethyl)- an effective catalyst in a variety of reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Urea, (2,2-diethoxyethyl)-. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. Additionally, Urea, (2,2-diethoxyethyl)- has been shown to have low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, (2,2-diethoxyethyl)- has several advantages for use in lab experiments. It is a relatively inexpensive chemical that is readily available. Additionally, Urea, (2,2-diethoxyethyl)- is a versatile compound that can be used as a solvent, reagent, or catalyst in a variety of reactions. However, there are also limitations to the use of Urea, (2,2-diethoxyethyl)- in lab experiments. For example, Urea, (2,2-diethoxyethyl)- has a relatively low boiling point, which can make it difficult to use in high-temperature reactions. Additionally, Urea, (2,2-diethoxyethyl)- can be difficult to handle due to its high reactivity.
Orientations Futures
There are several future directions for research on Urea, (2,2-diethoxyethyl)-. One area of interest is the development of new synthetic methods using Urea, (2,2-diethoxyethyl)- as a reagent or catalyst. Additionally, Urea, (2,2-diethoxyethyl)- has potential applications in the field of polymer chemistry, particularly in the synthesis of biodegradable polymers. Finally, further research is needed to fully understand the mechanism of action of Urea, (2,2-diethoxyethyl)- and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, Urea, (2,2-diethoxyethyl)- is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through a two-step process and has been used in a variety of applications, including as a solvent, reagent, and catalyst in organic synthesis. While there is limited information available on the biochemical and physiological effects of Urea, (2,2-diethoxyethyl)-, it has been shown to be non-toxic and non-irritating to the skin and eyes. There are several advantages and limitations to the use of Urea, (2,2-diethoxyethyl)- in lab experiments, and several future directions for research on Urea, (2,2-diethoxyethyl)-.
Méthodes De Synthèse
Urea, (2,2-diethoxyethyl)- can be synthesized through a two-step process. In the first step, ethylene glycol is reacted with acetaldehyde in the presence of a strong base to form 2,2-diethoxyethyl glycol. In the second step, 2,2-diethoxyethyl glycol is treated with urea to form Urea, (2,2-diethoxyethyl)-. The overall reaction can be represented as follows:
CH3CHO + HOCH2CH2OH → CH3CH(OCH2CH2O)2H
CH3CH(OCH2CH2O)2H + CO(NH2)2 → CH3CH(OCH2CH2O)2NCO + 2H2O
Applications De Recherche Scientifique
Urea, (2,2-diethoxyethyl)- has been used in a variety of applications in scientific research. One of the most common uses of Urea, (2,2-diethoxyethyl)- is as a solvent in organic synthesis. Urea, (2,2-diethoxyethyl)- has been shown to be an effective solvent for a wide range of organic compounds, including alcohols, ketones, and esters. Urea, (2,2-diethoxyethyl)- has also been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, Urea, (2,2-diethoxyethyl)- has been used as a catalyst in a variety of reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
Propriétés
Numéro CAS |
80049-53-2 |
|---|---|
Nom du produit |
Urea, (2,2-diethoxyethyl)- |
Formule moléculaire |
C7H16N2O3 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2,2-diethoxyethylurea |
InChI |
InChI=1S/C7H16N2O3/c1-3-11-6(12-4-2)5-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10) |
Clé InChI |
UYWNYZSQZLOEOU-UHFFFAOYSA-N |
SMILES |
CCOC(CNC(=O)N)OCC |
SMILES canonique |
CCOC(CNC(=O)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
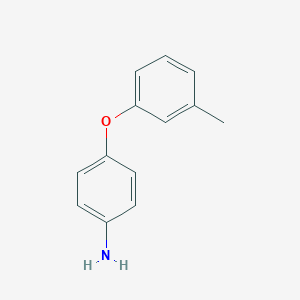
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)


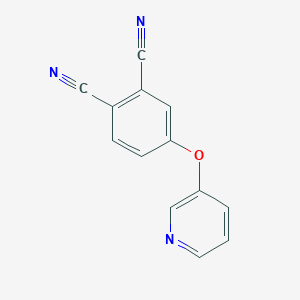
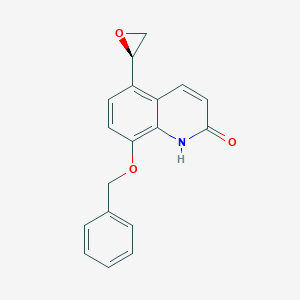
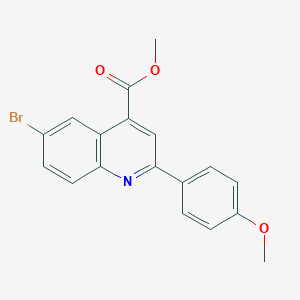
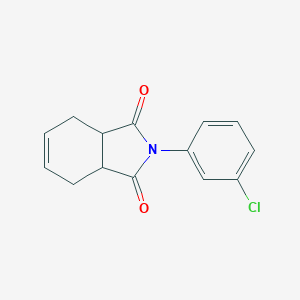
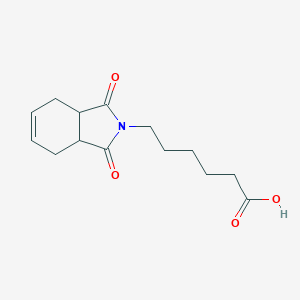
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)

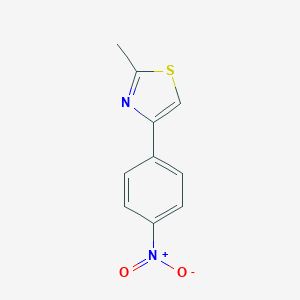
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)